molecular formula C35H54O10 B190794 Cimicifugoside H-2 CAS No. 161097-77-4

Cimicifugoside H-2

Cat. No. B190794
CAS RN: 161097-77-4
M. Wt: 634.8 g/mol
InChI Key: SUNYLGIAMKNXMN-GLWILYKISA-N
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Description

Cimicifugoside H-2 is a cyclolanostanol xyloside . It can be isolated from Cimicifuga Rhizome .


Molecular Structure Analysis

The molecular formula of Cimicifugoside H-2 is C35H54O10 . Its molecular weight is 634.8 g/mol . The IUPAC name is (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one .

Scientific Research Applications

Traditional Medicine

Cimicifugoside H-2 is a triterpenoid originating from the rhizomes of Cimicifuga species, which are used in traditional Chinese medicine . These plants, known as “Sheng Ma” in China, have been used to treat various conditions such as wind-heat headache, tooth pain, aphtha, sore throat, prolapse of anus and uterine prolapse .

Anti-Inflammatory Properties

The crude extracts of Cimicifuga species, which contain Cimicifugoside H-2, have shown anti-inflammatory properties . This suggests that Cimicifugoside H-2 could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

Research has indicated that Cimicifugoside H-2 may have antitumor properties . This could make it a potential candidate for the development of new cancer treatments.

Antiviral Activity

Cimicifugoside H-2 has been found to have antiviral properties . This suggests that it could potentially be used in the treatment of viral infections.

Neuroprotective Effects

Studies have shown that Cimicifugoside H-2 may have neuroprotective effects . This could make it a potential candidate for the treatment of neurological disorders.

Anti-Osteoporosis Properties

Cimicifugoside H-2 has been found to have anti-osteoporosis properties . This suggests that it could potentially be used in the treatment of osteoporosis.

Menopausal Symptom Relief

Cimicifugoside H-2 has been used in the treatment of menopausal symptoms . This suggests that it could potentially be used to develop new treatments for menopausal symptoms.

Inhibition of Subcellular Transport of Nucleosides

Cimicifugoside H-2 has been found to inhibit the subcellular transport of nucleosides . This could potentially have implications for the treatment of certain diseases.

Safety and Hazards

When handling Cimicifugoside H-2, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYLGIAMKNXMN-GLWILYKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimicifugoside H-2

CAS RN

161097-77-4
Record name Cimicifugoside H-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGOSIDE H-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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